Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+)

Catalog No.
S15998150
CAS No.
M.F
C13H26FeO
M. Wt
254.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbanide;cyclopentane;cyclopentanecarbaldehyde;ir...

Product Name

Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+)

IUPAC Name

carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+)

Molecular Formula

C13H26FeO

Molecular Weight

254.19 g/mol

InChI

InChI=1S/C6H10O.C5H10.2CH3.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h5-6H,1-4H2;1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

OCSZAJRKHSVXGF-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCC(C1)C=O.[Fe+2]

Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) is a complex organometallic compound that combines an iron(II) ion with cyclopentane derivatives. The structure features a cyclopentane ring and a cyclopentanecarbaldehyde moiety, which contributes to its unique chemical properties. This compound is of interest in both synthetic chemistry and materials science due to its potential applications in catalysis and the development of novel materials.

  • Coordination Chemistry: The iron(2+) ion can coordinate with various ligands, leading to the formation of different complexes. This property is significant in catalysis and material synthesis.
  • Oxidation-Reduction Reactions: The iron(2+) can undergo oxidation to iron(3+), which alters the electronic properties of the compound and can affect its reactivity in further reactions.
  • Reactions with Nucleophiles: The carbonyl group in cyclopentanecarbaldehyde can react with nucleophiles, leading to the formation of alcohols or other functionalized compounds.

Several synthesis methods for carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) have been documented:

  • Direct Reaction: The compound can be synthesized by reacting cyclopentadiene with iron(II) salts under controlled conditions, often using bases like sodium hydroxide to facilitate the reaction.
  • Grignard Reagents: Utilizing Grignard reagents in combination with cyclopentane derivatives can yield this compound through nucleophilic addition reactions, followed by subsequent modifications.
  • Ligand Exchange Reactions: Iron complexes can be formed through ligand exchange methods, where existing ligands are replaced with cyclopentane derivatives.

Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) has several notable applications:

  • Catalysis: It serves as a catalyst in organic transformations, including hydrogenation and polymerization reactions.
  • Material Science: Its unique structural properties make it suitable for developing advanced materials, such as conductive polymers and nanomaterials.
  • Bioinorganic Chemistry: Investigated as a model compound for studying iron-containing enzymes and their mechanisms.

Studies on the interactions of carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) with various substrates are essential for understanding its catalytic properties and biological relevance. Interaction studies typically focus on:

  • Substrate Specificity: Determining which substrates react favorably with the compound.
  • Mechanistic Pathways: Elucidating the reaction mechanisms involved when this compound acts as a catalyst or reacts biologically.

Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)Contains a diene ligand coordinated to ironKnown for its role in catalysis and polymerization
CyclopentanecarbaldehydeSimple aldehyde structure without metal coordinationPrimarily used as an intermediate in organic synthesis
Iron(II) acetateIron complex with acetate ligandsCommonly used in biological studies but lacks cyclopentane derivatives

Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) is unique due to its combination of cyclopentane structures with an iron center, offering distinct reactivity patterns not observed in simpler organometallic compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

254.133301 g/mol

Monoisotopic Mass

254.133301 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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